molecular formula C13H24O2 B1604737 Allyl decanoate CAS No. 57856-81-2

Allyl decanoate

Cat. No.: B1604737
CAS No.: 57856-81-2
M. Wt: 212.33 g/mol
InChI Key: DQVOTEHORLHPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl decanoate: decanoic acid, 2-propenyl ester , is an organic compound with the molecular formula C13H24O2 . It is an ester formed from decanoic acid and allyl alcohol. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl decanoate can be synthesized through the esterification of decanoic acid with allyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid and is carried out under reflux conditions. The general reaction is as follows:

Decanoic acid+Allyl alcoholH2SO4Allyl decanoate+Water\text{Decanoic acid} + \text{Allyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Decanoic acid+Allyl alcoholH2​SO4​​Allyl decanoate+Water

This method yields a high purity product with a yield of around 91% .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor with efficient separation and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Allyl decanoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert this compound into alcohols.

    Substitution: The allyl group can participate in substitution reactions, forming different esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acid chlorides and alcohols are often used in substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: Allyl decanoate is used as a reagent in organic synthesis, particularly in the formation of esters and ethers. Its reactivity makes it a valuable intermediate in the synthesis of complex organic molecules .

Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial properties. It is also used in the formulation of certain pharmaceuticals due to its ability to enhance the solubility and stability of active ingredients .

Industry: The compound is widely used in the flavor and fragrance industry to impart fruity notes to various products. It is also used in the production of perfumes, cosmetics, and food flavorings .

Mechanism of Action

The mechanism of action of allyl decanoate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. The ester bond in this compound can be hydrolyzed by esterases, releasing decanoic acid and allyl alcohol, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Allyl decanoate is unique due to its longer carbon chain, which imparts a distinct fruity odor and makes it suitable for specific applications in the flavor and fragrance industry. Its chemical properties also make it a versatile reagent in organic synthesis .

Properties

IUPAC Name

prop-2-enyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-3-5-6-7-8-9-10-11-13(14)15-12-4-2/h4H,2-3,5-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVOTEHORLHPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069209
Record name Allyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57856-81-2
Record name Allyl decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57856-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoic acid, 2-propen-1-yl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057856812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic acid, 2-propen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl decanoate
Reactant of Route 2
Reactant of Route 2
Allyl decanoate
Reactant of Route 3
Reactant of Route 3
Allyl decanoate
Reactant of Route 4
Reactant of Route 4
Allyl decanoate
Reactant of Route 5
Reactant of Route 5
Allyl decanoate
Reactant of Route 6
Reactant of Route 6
Allyl decanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.